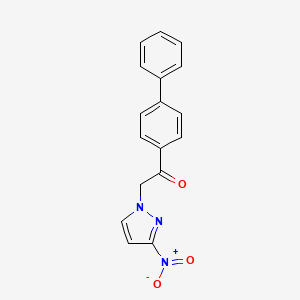
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one is a synthetic compound with a wide range of applications in scientific research. It is a nitro-pyrazole derivative, which is an important class of compounds due to its ability to interact with a variety of biological systems, including proteins and enzymes. The compound has been widely studied for its potential therapeutic applications, as well as its ability to act as a catalyst in various chemical reactions.
科学的研究の応用
Structural Characterization and Analysis
Research into compounds structurally related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one focuses on their synthesis and structural analysis. For example, Delgado et al. (2020) synthesized and characterized a pyrazoline compound, emphasizing the use of Hirshfeld surface analysis to visualize intermolecular interactions within the crystal structure. This kind of analysis is crucial for understanding how these compounds interact at the molecular level, which can inform their potential applications in materials science and pharmaceuticals (Delgado et al., 2020).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one have been explored in various studies. For instance, Vafazadeh et al. (2020) reported on a Nickel(II) complex involving a ligand derived from acetohydrazide, demonstrating the potential for creating complex structures with unique properties through the careful selection of reactants and conditions (Vafazadeh et al., 2020).
Molecular Interactions and Hydrogen Bonding
Investigations into the molecular interactions and hydrogen bonding of related compounds reveal insights into their structural stability and potential for forming specific molecular assemblies. Portilla et al. (2007) studied two isomeric reaction products, highlighting the role of hydrogen bonding in forming stable molecular structures, which could have implications for designing drugs and functional materials (Portilla et al., 2007).
Computational Studies and Theoretical Insights
Computational studies, such as those conducted by Szlachcic et al. (2020), provide theoretical insights into the properties of pyrazole derivatives. These studies often explore the impact of intramolecular hydrogen bonding on reactivity and stability, offering valuable information for the development of new compounds with optimized properties (Szlachcic et al., 2020).
Crystal Structure and Molecular Modeling
Crystal structure analysis and molecular modeling are key methods used to understand the detailed properties of these compounds. Kumar et al. (2022) reported on the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a pyrazole derivative, which included molecular modeling studies to explore potential protein binding modes. Such research is critical for the development of pharmaceuticals and materials with specific functional attributes (Kumar et al., 2022).
特性
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-19-11-10-17(18-19)20(22)23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGUKJMHNSTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-phenylphenyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)


amine hydrochloride](/img/structure/B6330454.png)
